Dimethyl 2-methylhexanedioate

Description

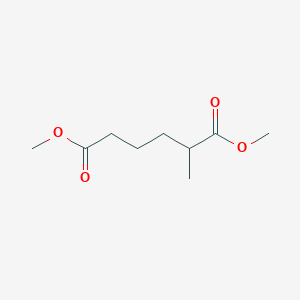

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQGXNKQFIEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941562 | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-94-0 | |

| Record name | Dimethyl-2-methyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2 Methylhexanedioate

Conventional Synthetic Routes to Dimethyl 2-methylhexanedioate

Conventional methods for synthesizing this compound primarily rely on well-established reactions such as direct esterification and the assembly of the carbon skeleton through precursor molecules.

Esterification Reactions for Diester Formation

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding dicarboxylic acid, 2-methylhexanedioic acid. This acid-catalyzed reaction involves treating the diacid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general principle for preparing dicarboxylic esters involves the reaction of one mole of the dicarboxylic acid with two moles of the monoalcohol. google.com

The precursor, 2-methylhexanedioic acid (also known as 2-methyladipic acid), is a critical starting material. nih.gov It can be synthesized via the oxidation of cyclic ketones. For instance, the oxidation of 3-methylcyclohexanone (B152366) has been shown to yield 2-methyladipic acid, alongside 3-methyladipic acid, indicating that the cleavage of the C1-C6 bond occurs readily. bibliotekanauki.pl

Table 1: Fischer-Speier Esterification Overview

| Reactants | Catalyst | Product | Key Principle |

|---|

Synthesis via Precursors and Analogous Diester Compounds

Alternative synthetic strategies involve the construction of the molecule from various precursors and the synthesis of analogous compounds that share the diester framework.

The synthesis of the required precursor, 2-methylhexanedioic acid, is a key step. One major industrial method for producing adipic acid, a related dicarboxylic acid, involves a two-stage oxidation process starting from cyclohexane. bibliotekanauki.pl A similar principle applies to methylated derivatives, where cyclic ketones serve as accessible raw materials for producing dicarboxylic acids. bibliotekanauki.pl The oxidation of 3-methylcyclohexanone, for example, produces 2-methyladipic acid. bibliotekanauki.pl Once the diacid is obtained, it can be converted to more reactive derivatives, such as diacyl chlorides, to facilitate a more rapid and often higher-yielding esterification with methanol.

The Michael reaction, a form of conjugate addition, provides a powerful tool for carbon-carbon bond formation and is instrumental in building the backbone of diester compounds. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgjove.com

The most effective Michael donors are nucleophiles derived from compounds with an activated methylene (B1212753) group flanked by two electron-withdrawing groups, such as malonic esters or β-keto esters. jove.comchemistrysteps.com The general mechanism proceeds in three main steps:

Deprotonation: A base abstracts an acidic α-proton from the donor molecule to form a stable enolate ion. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. libretexts.orgmasterorganicchemistry.com

For the synthesis of a 2-methylhexanedioate scaffold, a plausible strategy would involve the Michael addition of a methylmalonate enolate to an appropriate α,β-unsaturated ester, followed by subsequent chemical transformations to achieve the final product.

Advanced and Stereoselective Approaches in Diester Synthesis

Modern synthetic chemistry offers advanced methodologies that allow for precise control over the three-dimensional arrangement of atoms, enabling the stereoselective or stereospecific synthesis of chiral molecules.

Stereospecific Synthesis of Chiral Diester Derivatives

Creating a specific stereoisomer of this compound, which is chiral at the C-2 position, requires stereocontrolled synthetic methods. A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. nih.govacs.org

Recent advancements have focused on developing catalytic asymmetric reactions that can set stereocenters with high fidelity. For example, asymmetric Michael additions have been achieved using relay catalysis systems. One such system utilized a combination of copper and ruthenium catalysts to perform a cascade reaction between allylic alcohols and a ketoimine ester, producing chiral α-amino δ-hydroxy acid derivatives with high diastereoselectivity and excellent enantioselectivity (up to 98% ee). acs.org This demonstrates that the Michael addition, a key strategy for forming the carbon skeleton, can be rendered highly stereoselective.

Other strategies for the stereoselective synthesis of related chiral carbonyl compounds include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a reagent from a specific face, leading to a preferred stereoisomer. This method has been successfully applied to the synthesis of chiral α-SCF₃-β-ketoesters featuring a quaternary stereocenter. mdpi.com

Catalytic Asymmetric Rearrangements: Reactions like the Meisenheimer rearrangement can be made catalytic and asymmetric, providing stereospecific access to chiral tertiary allylic alcohols, which are valuable synthetic building blocks. nih.gov

Mitsunobu Reaction: This reaction is known for proceeding with a complete inversion of configuration at the stereocenter, making it a valuable tool for the stereospecific synthesis of chiral compounds. researchgate.net

These advanced methods highlight the potential pathways for synthesizing enantiomerically pure forms of this compound and its derivatives, which are crucial for applications where specific stereoisomers are required.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | Dimethyl 2-methyladipate |

| 2-Methylhexanedioic Acid | 2-Methyladipic Acid |

| Methanol | Methyl alcohol |

| 3-Methylcyclohexanone | - |

| Adipic Acid | Hexanedioic acid |

| Cyclohexane | - |

| Dimethyl malonate | Malonic acid dimethyl ester |

| Methyl acrylate | Methyl prop-2-enoate |

| β-Keto ester | - |

| α-Amino δ-hydroxy acid derivatives | - |

| α-SCF₃-β-ketoesters | - |

Catalytic Transformations for this compound and its Analogs

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, presenting an alternative to traditional metal-based catalysts. acs.org In the context of diester synthesis, N-Heterocyclic Carbenes (NHCs) have proven effective in catalyzing the oxidation of unactivated aldehydes to esters under mild conditions. organic-chemistry.org This approach can be adapted for the formation of diester systems from appropriate starting materials.

More complex applications involve asymmetric organocatalysis to control stereochemistry. For instance, chiral bifunctional organocatalysts have been used in the conjugate addition of nitroalkanes to enone diester electrophiles, enabling the creation of two adjacent stereocenters with high levels of enantio- and diastereoselectivity. acs.org Catalysts such as those derived from cinchona alkaloids or thioureas often operate by activating substrates through hydrogen bonding interactions, facilitating reactions like the asymmetric addition of nucleophiles to ester-containing compounds. acs.org

Table 1: Examples of Organocatalytic Systems in Diester-Related Synthesis

| Catalyst Type | Substrate Class | Reaction Type | Research Finding | Citation |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Unactivated Aldehydes | Oxidative Esterification | Catalyzes oxidation to esters using MnO₂ under mild conditions. | organic-chemistry.org |

| Chiral Iminophosphorane | Enone Diesters | Asymmetric Conjugate Addition | Enables creation of two adjacent stereocenters with high enantio- and diastereoselectivity. | acs.org |

| Cinchona Alkaloid Derivatives | Conjugated Enones | Peroxidation | Activates enones via iminium ion formation for enantioselective peroxidation. | acs.org |

| Chiral Thiourea | β-Nitro Acrylates | Transfer Hydrogenation | Activates the nitro group via hydrogen bonding for asymmetric reduction. | acs.org |

Metal-Catalyzed Processes for Diester Systems

Metal-based catalysts are widely employed in the synthesis of esters and diesters due to their high activity and versatility. For example, vanadium catalysts like vanadyl acetoacetonate have been utilized in the epoxidation of unsaturated esters, a key transformation in the synthesis of complex molecules. journals.co.za Similarly, copper-catalyzed aerobic oxidative esterification provides a pathway to α-ketoesters from acetophenones and alcohols, using molecular oxygen as the oxidant. organic-chemistry.org

A significant area of research in sustainable chemistry is the direct synthesis of dimethyl carbonate (DMC), a simple diester, from carbon dioxide and methanol. This process is thermodynamically challenging but represents a key CO₂ utilization strategy. rsc.orgresearchgate.net Cerium oxide (CeO₂) has emerged as a prominent catalyst for this transformation, often used in conjunction with a dehydration agent to overcome equilibrium limitations. rsc.orgnih.gov Other metal-based systems, such as those involving palladium, can exhibit complex behavior where the initial precursor, like palladium acetate, transforms in situ into catalytically active nanoclusters that are the true working species in the reaction. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Diester and Analog Synthesis

| Metal Catalyst | Substrates | Product Type | Key Feature | Citation |

|---|---|---|---|---|

| Vanadyl Acetoacetonate | Unsaturated Ester | Epoxidized Ester | Catalyzes epoxidation in the presence of a hydroperoxide. | journals.co.za |

| Copper | Acetophenones, Alcohols | α-Ketoester | Aerobic oxidative esterification using O₂ as the oxidant. | organic-chemistry.org |

| Cerium Oxide (CeO₂) | CO₂, Methanol | Dimethyl Carbonate | Catalyzes the direct synthesis from CO₂, a key green chemistry route. | rsc.orgnih.gov |

| Palladium Acetate | Toluene | Biaryl (model) | Pre-catalyst that forms active palladium nanoclusters in situ. | researchgate.net |

Enzyme-Mediated Synthesis of Diester Derivatives

Enzymes, particularly lipases, offer exceptional selectivity and operate under mild, environmentally friendly conditions, making them ideal catalysts for fine chemical synthesis. mdpi.com The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is frequently used for the synthesis and modification of diesters. It has been successfully employed in the enantioselective hydrolysis of aliphatic dicarboxylic acid diesters, allowing for the kinetic resolution of racemic mixtures to obtain optically active alcohols. scirp.org

Lipases also catalyze esterification and transesterification reactions to produce functional diesters. For example, Novozym 435 has been used to catalyze the esterification of adipic acid with 2-ethylhexanol to synthesize di-2-ethylhexyl adipate (B1204190) (DEHA), and other immobilized lipases are effective in producing biodegradable lubricants like neopentyl glycol (NPG) diesters. researchgate.net The high regioselectivity of enzymes is another key advantage, as demonstrated in the lipase-catalyzed acylation of complex molecules like sophorolipids, where different lipases can selectively acylate different positions on the molecule. nih.gov

Table 3: Applications of Lipases in the Synthesis of Diester Derivatives

| Enzyme | Substrates | Reaction | Product/Outcome | Citation |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | Aliphatic Diesters | Enantioselective Hydrolysis | Kinetic resolution to produce optically pure alcohols. | scirp.org |

| Novozym 435 (Candida antarctica) | Adipic Acid, 2-Ethylhexanol | Esterification | Synthesis of Di-2-ethylhexyl adipate (DEHA). | researchgate.net |

| Eversa® Transform 2.0 (Thermomyces lanuginosus) | Fatty Acid, Neopentyl Glycol | Esterification | Synthesis of Neopentyl glycol (NPG) diester lubricants. | researchgate.net |

| Lipase PS-C | Sophorolipid Ethyl Ester, Vinyl Acetate | Regioselective Acylation | Selective formation of 6''-monoacylated derivatives. | nih.gov |

Microwave-Assisted Synthetic Protocols for Diester Intermediates

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and product purities in a fraction of the time required by conventional heating methods. researchgate.netnih.gov This technique has been applied to the synthesis of various diester intermediates. For instance, the preparation of ethane-1,2-diyl bis(2-chloroacetate), a diester spacer, was achieved via a three-component reaction under microwave irradiation. bohrium.com

The synthesis of complex heterocyclic structures can also be facilitated by this technology. The intramolecular cyclization of α-iminoester derivatives, such as dimethyl 2-(benzylideneamino)-2-methylhexanedioate, can be performed under solventless microwave conditions to produce lactams. mdpi.com A comparative study on the synthesis of an intermediate for the drug benazepril (B1667978) showed that microwave irradiation reduced reaction times from hours to minutes, demonstrating the significant potential for process intensification. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Advantage | Citation |

|---|---|---|---|---|

| Synthesis of Benazepril Intermediate (Route A, Step 2) | 12 hours | 5 minutes | Drastic reduction in reaction time. | nih.gov |

| Synthesis of Benazepril Intermediate (Route B, Step 2) | 12 hours | 4 minutes | Drastic reduction in reaction time. | nih.gov |

| Synthesis of Diester Surfactant Spacer | Not specified | Microwave-assisted | Enables efficient three-component reaction. | bohrium.com |

| Intramolecular Cyclization of Dimethyl 2-(benzylideneamino)-2-methylhexanedioate | Not specified | Microwave irradiation | Solventless conditions, formation of lactams. | mdpi.com |

Novel Synthetic Routes and Process Development for this compound Production

The development of new synthetic routes for chemicals like this compound is increasingly driven by the principles of green and sustainable chemistry. This involves designing processes that are more efficient, use less hazardous materials, and ideally utilize renewable or abundant feedstocks.

A cornerstone of sustainable chemical production is the use of renewable feedstocks and the minimization of waste. The direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol is a prime example of this philosophy, serving as a model for green diester manufacturing. researchgate.net This route transforms a greenhouse gas into a valuable chemical, though it faces challenges such as thermodynamic equilibrium limitations and the formation of azeotropes. rsc.orgresearchgate.net Overcoming these hurdles requires innovative process design, including the use of highly efficient catalysts like ceria (CeO₂) and process intensification technologies such as catalytic membrane reactors that continuously remove the water byproduct to drive the reaction forward. nih.govmanchester.ac.uk

Biocatalysis is another key pillar of sustainable synthesis. As detailed in section 2.2.2.3, enzyme-mediated processes offer high selectivity under mild conditions, reducing energy consumption and avoiding the use of toxic reagents and catalysts. scirp.orgresearchgate.net The combination of these strategies—utilizing abundant feedstocks like CO₂ and employing highly selective biocatalysts—points the way toward future manufacturing protocols for this compound and other diesters that are both economically viable and environmentally benign.

Reaction Mechanisms and Reactivity of Dimethyl 2 Methylhexanedioate

Mechanistic Studies of Diester Formation and Transformation

The synthesis of diesters like Dimethyl 2-methylhexanedioate typically involves the esterification of a dicarboxylic acid. The mechanisms of these reactions, including the transient species formed, have been a subject of detailed study.

The formation of this compound from 2-methylhexanedioic acid and methanol (B129727) is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.commonash.edu This reaction involves an acid catalyst, typically a strong mineral acid like sulfuric acid, and is reversible. masterorganicchemistry.comchemguide.co.uk The equilibrium can be driven toward the product (the diester) by using an excess of the alcohol (methanol) or by removing the water that is formed as a byproduct. masterorganicchemistry.com

The mechanism is a multi-step process characterized by a sequence of protonation and deprotonation events, along with nucleophilic attack and elimination. masterorganicchemistry.combyjus.com

The key steps of the Fischer Esterification mechanism are:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.combyjus.com This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.ukbyjus.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

This entire sequence occurs for both carboxylic acid groups on the 2-methylhexanedioic acid to form the final diester product.

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. |

| 2 | Nucleophilic Attack | The alcohol molecule attacks the electrophilic carbonyl carbon. |

| 3 | Proton Transfer | A proton moves to one of the hydroxyl groups, preparing it to leave as water. |

| 4 | Elimination | A water molecule is eliminated, and the carbonyl double bond is reformed. |

| 5 | Deprotonation | The protonated ester loses a proton to form the final ester product and regenerate the catalyst. |

The pathway of a chemical reaction from reactants to products proceeds through high-energy transition states and may involve one or more reaction intermediates. organicchemistrytutor.comlibretexts.org

Reaction Intermediates: An intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. libretexts.org It corresponds to a potential energy minimum (a "valley") on the reaction coordinate diagram. organicchemistrytutor.com In the Fischer esterification mechanism, the key species is the tetrahedral intermediate . libretexts.org This intermediate forms after the alcohol nucleophile attacks the protonated carbonyl carbon. libretexts.org While intermediates are often too transient to be isolated, they are more stable than the transition states that flank them. libretexts.org

Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point between reactants and products or between an intermediate and a product. organicchemistrytutor.com It is a fleeting, high-energy complex that cannot be isolated. organicchemistrytutor.com In the multi-step esterification process, each step (e.g., nucleophilic attack, elimination of water) has its own transition state. libretexts.org For example, the transition state for the nucleophilic attack involves the partial formation of the new carbon-oxygen bond while the carbonyl pi bond is partially breaking. libretexts.org The study of these transition states is crucial for understanding the kinetics and energy barriers of the reaction. solubilityofthings.com

Chemical Reactivity Profiles of this compound

The presence of two ester groups dictates much of the chemical reactivity of this compound. These groups can be transformed into a variety of other functionalities.

The ester groups in this compound are versatile handles for further synthetic modifications. Common transformations include hydrolysis, reduction, and conversion to amides. solubilityofthings.com

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the parent 2-methylhexanedioic acid and methanol. libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible process because the final step involves the deprotonation of the carboxylic acid by a strong base, driving the reaction to completion. libretexts.org

Reduction: The diester can be reduced to the corresponding diol, 2-methyl-1,6-hexanediol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through an aldehyde intermediate which is further and rapidly reduced to the primary alcohol. libretexts.org

Amidation: Esters can be converted directly into amides. nih.gov This transformation can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine, often requiring heat or catalysis. Recent methods have been developed for nickel-catalyzed reductive coupling of unactivated esters with nitroarenes to form amides under milder conditions. nih.gov

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₂O, H⁺ (catalyst) | 2-Methylhexanedioic acid + Methanol |

| Saponification (Basic Hydrolysis) | 1. NaOH, H₂O 2. H₃O⁺ (workup) | 2-Methylhexanedioic acid + Methanol |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ (workup) | 2-Methyl-1,6-hexanediol |

| Amidation | Amine (R-NH₂) or Ammonia (NH₃) | Corresponding diamide |

The alkyl portions of the this compound molecule, including the methyl group at the C-2 position, are generally less reactive than the ester functional groups. chemguide.co.uk Reactions at this site typically require more forcing conditions, such as those used in free-radical reactions. Under such conditions, the hydrogen atoms on the methyl group could potentially be substituted, for instance, via free-radical halogenation. However, these reactions often lack selectivity and are less common compared to the predictable transformations of the ester moieties.

The direct intramolecular cyclization of this compound itself leads to a cyclic β-keto ester via the Dieckmann condensation, not a lactam. fiveable.me To form a lactam (a cyclic amide), a nitrogen atom must be incorporated into the molecule.

This can be achieved by first selectively transforming one of the ester groups of a this compound derivative into a nitrogen-containing functional group, such as an amine or an imine. For example, if one ester group is converted to an amine, the resulting amino-ester could undergo intramolecular cyclization upon heating or with a catalyst to form a seven-membered lactam. Another reported pathway involves the formation of iminoesters, which can then undergo ring closure to yield lactams. researchgate.net Therefore, the formation of lactams from the this compound backbone is a multi-step process requiring prior chemical modification of one of the diester moieties. chemguide.co.uk

Kinetic and Thermodynamic Considerations in Diester Reactivity

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational kinetic and thermodynamic data for the reactions of this compound. Quantitative details such as reaction rate constants, activation energies, and equilibrium constants for this specific molecule are not publicly available. However, the reactivity of this compound can be understood by examining the general principles of ester reactivity and considering the structural effects of its methyl substituent.

The reactivity of esters is primarily centered on the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. Reactions such as hydrolysis, transesterification, and amidation are characteristic of this class of compounds. The rates and equilibria of these reactions are governed by both kinetic and thermodynamic factors.

Kinetic Considerations:

The kinetics of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The presence of a methyl group on the second carbon of the hexanedioate backbone introduces steric hindrance around the adjacent carbonyl group. This steric bulk can impede the approach of a nucleophile, thereby decreasing the rate of reaction at this site compared to the unsubstituted ester group at the other end of the molecule.

Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can slightly increase the electron density on the adjacent carbonyl carbon, making it marginally less electrophilic and thus slightly less reactive towards nucleophiles.

Solvent Effects: The choice of solvent can significantly impact the reaction rates. Polar protic solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can affect the activation energy of the reaction. Polar aprotic solvents, on the other hand, can solvate the cation of a salt but leave the anionic nucleophile relatively free, often leading to faster reaction rates.

For a typical reaction like alkaline hydrolysis (saponification), the rate is generally second-order, being first-order in both the ester and the hydroxide ion concentration. The rate-determining step is the formation of a tetrahedral intermediate.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are concerned with the relative stability of the reactants and products, which determines the position of the equilibrium.

Enthalpy (ΔH): Ester hydrolysis is typically a slightly exothermic process. The formation of a more stable carboxylic acid (or carboxylate) and an alcohol from a less stable ester drives the reaction enthalpically.

Entropy (ΔS): The change in entropy for reactions like hydrolysis, where one molecule of the ester reacts with one molecule of water to produce two molecules (a carboxylic acid and an alcohol), is often small but can be slightly positive, which would favor the products.

Equilibrium Position: For reversible reactions like esterification and hydrolysis, the position of the equilibrium is described by the equilibrium constant (Keq). In the case of hydrolysis, the use of a large excess of water or the removal of the alcohol product can shift the equilibrium towards the products. In the case of saponification, the formation of a resonance-stabilized carboxylate salt makes the reaction essentially irreversible.

Due to the absence of specific experimental data for this compound, the following table provides a generalized view of the expected kinetic and thermodynamic parameters for the hydrolysis of a generic dialkyl adipate (B1204190) ester, which can serve as a proxy for understanding the reactivity of this compound. It is important to note that these are illustrative values and the presence of the methyl group in this compound would cause deviations from these values.

| Reaction Parameter | Expected Value/Observation for a Generic Dialkyl Adipate | Influence of the 2-methyl group on this compound |

| Rate Constant (k) | Dependent on temperature, pH, and nucleophile. | Expected to be slightly lower at the C1 ester due to steric hindrance and electronic effects. |

| Activation Energy (Ea) | Moderate activation energy for hydrolysis. | Expected to be slightly higher for the reaction at the C1 ester. |

| Enthalpy of Reaction (ΔH) | Slightly exothermic for hydrolysis. | Not expected to be significantly different from unsubstituted adipates. |

| Entropy of Reaction (ΔS) | Small, slightly positive for hydrolysis. | Not expected to be significantly different from unsubstituted adipates. |

| Equilibrium Constant (Keq) | Favors hydrolysis in the presence of excess water. | Not expected to be significantly different from unsubstituted adipates. |

Further empirical studies or computational modeling would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Analytical Methodologies in Diester Research

Application of Advanced Spectroscopic Techniques for Complex Structural Elucidation beyond Basic Identification

Standard spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are fundamental for the initial identification of Dimethyl 2-methylhexanedioate. However, for a more in-depth and unequivocal structural assignment, advanced 2D NMR techniques and high-resolution mass spectrometry are employed. These methods are particularly useful for resolving overlapping signals and establishing connectivity between different parts of the molecule.

Two-dimensional NMR spectroscopy, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides data on the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the proton on the chiral center (C2) and the protons of the adjacent methylene (B1212753) group (C3) and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This is invaluable for assigning carbon signals, which can be ambiguous in a standard ¹³C NMR spectrum.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govmdpi.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide further structural information. nih.govmdpi.com For this compound, HRMS would confirm the molecular formula C₉H₁₆O₄, while MS/MS would reveal characteristic fragmentation patterns related to the ester groups and the alkyl chain.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Features | Interpretation |

| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) at m/z 188.22 | Confirms the molecular weight of the compound. |

| Key Fragments | Correspond to the loss of methoxy (B1213986) groups (-OCH₃) and parts of the alkyl chain. | |

| Infrared (IR) Spectroscopy | Strong absorption around 1740 cm⁻¹ | Characteristic of the C=O stretching of the ester functional groups. |

| Absorptions in the 2850-2960 cm⁻¹ range | C-H stretching of the alkyl chain. |

Note: The data presented is based on typical values for this class of compounds and data available from the NIST WebBook for Dimethyl 2-methyladipate. nist.gov

Utilization of Single Crystal X-ray Analysis for Derivative Structure Confirmation

Single crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining suitable single crystals of a simple, relatively flexible molecule like this compound can be challenging, this method is invaluable for confirming the structure of its more complex, crystalline derivatives.

A relevant example is the structural analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, a complex derivative. nih.gov In a study of this compound, single crystals were obtained and analyzed by X-ray diffraction. nih.gov The analysis confirmed the molecular structure, including the conformation of the cyclohexene (B86901) ring and the relative stereochemistry of the substituents. nih.gov The crystal packing was also elucidated, revealing intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov

Table 2: Crystallographic Data for a Derivative: dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.458(2) Å, b = 10.047(2) Å, c = 16.321(3) Å |

| β = 107.13(3)° | |

| Volume | 1792.8(6) ų |

Source: Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. nih.gov

This example demonstrates how single crystal X-ray analysis can be used to unambiguously determine the structure of a complex derivative of a diester, providing a level of detail that is unattainable with spectroscopic methods alone.

Computational Chemistry and Theoretical Studies of Dimethyl 2 Methylhexanedioate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. solubilityofthings.comfiveable.mersc.org By solving the Schrödinger equation for a given molecular system, these methods can map out the energetic landscape of a reaction, identifying the most probable pathways from reactants to products. fiveable.me

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their properties. grnjournal.us It offers a balance between computational cost and accuracy, making it suitable for investigating the reaction pathways of molecules like Dimethyl 2-methylhexanedioate. grnjournal.usrsc.org For instance, DFT can be employed to study the esterification of 2-methylhexanedioic acid with methanol (B129727) to form this compound.

Calculations can elucidate the step-by-step mechanism, including the initial protonation of the carboxylic acid, the nucleophilic attack by methanol, and subsequent dehydration steps. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. grnjournal.us These calculations can help rationalize experimental observations, such as reaction rates and product distributions. nih.gov

Below is a hypothetical data table illustrating the kind of thermodynamic data that can be obtained from DFT calculations for a key step in the synthesis of this compound, such as the nucleophilic addition of methanol to the protonated carboxylic acid.

Table 1: Calculated Thermodynamic Parameters for a Key Step in the Formation of this compound The following is a hypothetical representation of data derived from DFT calculations.

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Entropy (cal/mol·K) |

|---|---|---|---|

| Reactants (Protonated 2-methylhexanedioic acid + Methanol) | 0.00 | 0.00 | 150.2 |

| Transition State | +15.8 | +25.3 | 118.5 |

| Intermediate | -5.2 | -2.1 | 142.7 |

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a system as a function of the positions of its atoms. solubilityofthings.comfiveable.me Quantum chemical calculations can map out the PES for reactions involving this compound, identifying the minimum energy paths that connect reactants and products. fiveable.me

A crucial feature of the PES is the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. solubilityofthings.combath.ac.uk By locating and characterizing the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate. fiveable.me For example, in the hydrolysis of this compound, DFT calculations can pinpoint the structure of the transition state for the nucleophilic attack of a water molecule on one of the ester carbonyl groups. aip.org

The following table provides a hypothetical example of the properties of a calculated transition state for the hydrolysis of this compound.

Table 2: Hypothetical Properties of a Calculated Transition State for the Hydrolysis of this compound

| Property | Value |

|---|---|

| Activation Energy (ΔE‡) | 22.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30.1 kcal/mol |

| Key Bond Distances | C-O (carbonyl): 1.35 ÅO-H (attacking water): 1.10 ÅC-O (leaving methoxy): 1.85 Å |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape or conformation of a molecule plays a significant role in its physical and chemical properties. lumenlearning.com For a flexible molecule like this compound, with multiple rotatable single bonds, a multitude of conformations are possible. libretexts.org Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules. scholaris.ca

Conformational analysis of this compound would involve systematically rotating the dihedral angles of the backbone and the ester groups to identify low-energy conformations. lumenlearning.commdpi.com MD simulations can provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations. acs.org These simulations can reveal the most populated conformations and the energy barriers between them, providing insights into the molecule's flexibility and average shape in different environments. scholaris.ca

The following table illustrates hypothetical results from a conformational analysis of the C2-C3 bond in this compound, showing the relative energies of different staggered and eclipsed conformations.

Table 3: Hypothetical Relative Energies of Conformations around the C2-C3 Bond of this compound

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.8 |

| 120° | Eclipsed | 3.5 |

| 180° | Anti | 0.0 |

| 240° | Eclipsed | 3.5 |

| 300° | Gauche | 0.8 |

Computational Approaches for Predicting Reactivity and Designing Synthetic Strategies

Computational chemistry is increasingly used not only to understand known reactions but also to predict the reactivity of molecules and to design new synthetic routes. acs.orgfrontiersin.org For this compound, computational methods can be used to predict sites of reactivity. For example, by calculating properties such as electrostatic potential maps and frontier molecular orbital energies, one can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

These predictions can guide the design of new reactions. For instance, if computational analysis suggests that the α-proton to the methyl group is particularly acidic, this could inform the choice of base to achieve selective deprotonation for a subsequent alkylation reaction. Furthermore, computational screening of different catalysts or reaction conditions can help to identify optimal parameters for a desired transformation, potentially reducing the amount of experimental work required. rsc.orgacs.org By predicting the outcomes of various potential synthetic pathways, computational chemistry can play a crucial role in the efficient design of strategies to synthesize derivatives of this compound. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methylhexanedioic acid |

| Methanol |

Environmental and Sustainability Research Perspectives

Academic Studies on Biodegradation and Environmental Fate of Related Diesters

While specific studies on the biodegradation of dimethyl 2-methylhexanedioate are not prevalent in publicly available literature, extensive research on structurally similar diesters, such as phthalates and adipates, provides significant insights into its likely environmental fate.

The biodegradation of diesters is largely a microbial process, carried out by bacteria and fungi found in various environments like soil and aquatic sediments. nih.govresearchgate.netiwaponline.com The general pathway for the breakdown of diesters begins with the hydrolysis of the ester bonds. This process is often initiated by enzymes such as esterases and lipases. iwaponline.comrsdjournal.org

For instance, studies on dimethyl phthalate (B1215562) esters (DMPEs) show that microorganisms, including species of Aspergillus, Thauera, Xanthobacter, and Agrobacterium, can transform them. nih.govresearchgate.net The degradation typically proceeds through a sequential cleavage of the ester linkages, first forming a monoester (e.g., monomethyl phthalate) and then the corresponding dicarboxylic acid (e.g., phthalic acid). nih.govresearchgate.net In some cases, these intermediate metabolites may accumulate in the environment, particularly under anaerobic conditions. nih.gov

Research on aliphatic diesters, such as adipates, which are more structurally analogous to this compound, reveals similar degradation pathways. Studies on the biodegradation of various alkyl butoxyethyl adipates in soil demonstrated that they serve as a carbon source for microorganisms. nih.gov The identified metabolites included adipic acid and the corresponding alcohols, indicating the breakdown of the ester linkages. nih.gov The rate of biodegradation can be influenced by the structure of the ester molecule; for example, lengthening the alcohol chain can limit the degradation rate. nih.gov

Fungi are also significant in the degradation of diesters. Various microscopic fungi, including Aspergillus niger, Penicillium funiculosum, and Trichoderma lignorum, have been shown to utilize adipate (B1204190) esters as a food source, indicating their susceptibility to fungal degradation. researchgate.net

The environmental fate of these compounds is largely determined by their biodegradability. Compounds that are readily biodegradable are less likely to persist and accumulate in the environment. yale.edu Studies on related compounds like 2-methyl 1,3-propanediol (B51772) show it to be inherently biodegradable with a low potential for bioaccumulation. nih.gov This suggests that aliphatic diesters like this compound are also likely to be biodegradable.

| Diester Type | Degrading Microorganisms | Primary Degradation Products | Influencing Factors | Source |

|---|---|---|---|---|

| Dimethyl Phthalate Esters (DMPEs) | Thauera sp., Xanthobacter sp., Agrobacterium sp., Aspergillus versicolor | Monomethyl phthalate, Phthalic acid | Oxygen availability (slower under anaerobic conditions) | nih.govresearchgate.net |

| Alkyl Butoxyethyl Adipates | Soil microorganisms, Microscopic fungi (Aspergillus niger, Penicillium funiculosum) | Adipic acid, Corresponding alcohols (e.g., butoxyethanol, butanol) | Length of the alcohol chain (longer chains can slow degradation) | nih.govresearchgate.net |

Emerging Trends and Future Research Directions in Dimethyl 2 Methylhexanedioate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of asymmetrically substituted or branched diesters like Dimethyl 2-methylhexanedioate presents unique challenges in achieving high selectivity and efficiency. Traditional esterification methods often lack the precision required to control regioselectivity, leading to isomeric mixtures and reduced yields. Future research is poised to address these challenges through the development of sophisticated catalytic systems.

One of the most promising avenues is the use of biocatalysts, particularly lipases. nih.gov Lipase-catalyzed esterification in solvent-free systems is gaining traction as a sustainable method for producing branched-chain diesters. nih.gov These enzymatic approaches offer high chemo- and regioselectivity under mild reaction conditions, minimizing energy consumption and waste. Future work will likely focus on enzyme immobilization techniques and protein engineering to develop robust biocatalysts with tailored specificity for substrates like 2-methylhexanedioic acid and methanol (B129727). The reusability of immobilized enzymes is a key factor in developing economically viable and sustainable large-scale processes for producing biodegradable lubricants and other specialty chemicals. nih.gov

A comparative overview of potential catalytic strategies is presented in the table below:

| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |

| Lipases (Biocatalysis) | High selectivity, mild reaction conditions, sustainability, reduced waste. nih.gov | Enzyme immobilization, protein engineering for substrate specificity, process optimization in solvent-free systems. nih.gov |

| Transition-Metal Catalysts | High efficiency, potential for novel reaction pathways, versatility. dydiolab.comnih.gov | Catalyst design for sterically hindered substrates, development of multicatalytic systems, improving catalyst stability and recyclability. dydiolab.com |

| Solid Acid Catalysts | Ease of separation, reusability, potential for continuous flow processes. | Development of mesoporous materials with tailored active sites, enhancing hydrothermal stability. |

Integration of Machine Learning and Artificial Intelligence in Diester Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science and chemical synthesis. researchgate.nettandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net For diesters like this compound, these computational tools offer a powerful approach to accelerate the discovery and optimization of new materials and synthetic routes.

A significant application of ML lies in the prediction of material properties. researchgate.nettandfonline.comtandfonline.com By training algorithms on large datasets of known polyesters and their properties, ML models can accurately forecast the mechanical, thermal, and degradation characteristics of novel polymers derived from new monomers like 2-methylhexanedioic acid. researchgate.nettandfonline.comtandfonline.comsemanticscholar.org This predictive capability can significantly reduce the time and cost associated with experimental screening of new materials. researchgate.net For instance, AI models such as artificial neural networks (ANN), fuzzy logic (FL), and genetic algorithms (GA) have been successfully used to predict the mechanical properties of polyester (B1180765) fibers based on their structural inputs. researchgate.net

The table below illustrates the application of various ML models in predicting polyester properties:

| Machine Learning Model | Application in Polyester Research | Predicted Properties |

| Artificial Neural Networks (ANN) | Forecasting mechanical properties of polyester fabrics. researchgate.net | Breaking strength, breaking elongation. researchgate.net |

| Gaussian Process Regression (GPR) | Predicting structural properties of fine denier polyester fibers. tandfonline.comsemanticscholar.org | Orientation degree, crystallinity, diameter. tandfonline.comsemanticscholar.org |

| Extreme Learning Machine (ELM) | Predicting structural properties and diameter of fine denier polyester fibers. tandfonline.comsemanticscholar.org | Orientation degree, crystallinity, diameter. tandfonline.comsemanticscholar.org |

Furthermore, AI is being increasingly used to optimize reaction conditions and even predict the outcomes of complex chemical reactions. By analyzing vast amounts of data from the chemical literature, ML algorithms can identify optimal catalysts, solvents, and temperature profiles for the synthesis of a target molecule like this compound. This data-driven approach can lead to the discovery of non-intuitive reaction pathways with higher yields and selectivity.

Exploration of New Applications in Advanced Materials and Medicinal Chemistry

While the direct applications of this compound are not yet widely established, the unique structural feature of a methyl branch suggests several promising avenues for future research in advanced materials and medicinal chemistry.

In the realm of advanced materials, branched-chain diesters are known to exhibit superior low-temperature and flow properties, making them excellent candidates for high-performance lubricants. researchgate.net The methyl group in this compound can disrupt the packing of polymer chains, leading to a lower melting point and viscosity compared to its linear counterpart, Dimethyl hexanedioate (Dimethyl adipate). This makes it a potential component in the formulation of biodegradable lubricants and plasticizers. nih.govresearchgate.net Furthermore, the incorporation of branched monomers into polyesters can significantly alter their physical properties, leading to materials with controlled crystallinity, improved flexibility, and tailored degradation rates. rsc.orgmorressier.com These properties are highly desirable in applications ranging from specialty coatings to degradable polymers for biomedical use. rsc.orgacs.org

In medicinal chemistry, dicarboxylic acids and their esters are recognized as important pharmacophores and are present in a number of approved drugs. qu.edu.qa The ester groups can act as prodrugs, improving the bioavailability and pharmacokinetic profile of a parent drug by increasing its lipophilicity. acs.org The methyl branch in this compound could offer a unique steric and electronic profile, potentially leading to novel interactions with biological targets. Future research could explore the use of 2-methylhexanedioic acid as a linker in the design of new therapeutic agents or as a building block for the synthesis of complex heterocyclic compounds with potential biological activity. mdpi.com The field of dicarboxylic acid monoesters, for instance, has shown utility in the synthesis of medicinally important lactams. mdpi.com

Q & A

Q. What ethical considerations apply to human subject studies involving metabolites of this compound?

- Answer: Obtain IRB approval for biomonitoring studies. Clearly articulate risks (e.g., allergenicity) in informed consent forms. Use anonymized identifiers for participant data and ensure secure storage compliant with GDPR or HIPAA .

How can web-based questionnaires improve data collection in epidemiological studies on occupational exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.